molecular formula C10H19NO B14640348 1-Cyclopentyl-3-(dimethylamino)propan-1-one CAS No. 53921-84-9

1-Cyclopentyl-3-(dimethylamino)propan-1-one

Cat. No.: B14640348
CAS No.: 53921-84-9
M. Wt: 169.26 g/mol
InChI Key: WBHRAYOBWPGXCT-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(dimethylamino)propan-1-one is an organic compound with the molecular formula C11H21NO It is characterized by a cyclopentyl ring attached to a propanone backbone, with a dimethylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-(dimethylamino)propan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 3-(dimethylamino)propan-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF).

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentyl-3-(dimethylamino)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The cyclopentyl ring provides structural rigidity, affecting the overall conformation and activity of the molecule.

Comparison with Similar Compounds

    1-Cyclopentyl-3-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.

    1-Cyclopentyl-3-(ethylamino)propan-1-one: Contains an ethylamino group, leading to different chemical properties and reactivity.

Uniqueness: 1-Cyclopentyl-3-(dimethylamino)propan-1-one is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric effects

Properties

CAS No.

53921-84-9

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-cyclopentyl-3-(dimethylamino)propan-1-one

InChI

InChI=1S/C10H19NO/c1-11(2)8-7-10(12)9-5-3-4-6-9/h9H,3-8H2,1-2H3

InChI Key

WBHRAYOBWPGXCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1CCCC1

Origin of Product

United States

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